molecular formula C18H30N4O5 B2366898 N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide CAS No. 1226427-81-1

N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Cat. No. B2366898
CAS RN: 1226427-81-1
M. Wt: 382.461
InChI Key: SJSWEUZTQWSHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H30N4O5 and its molecular weight is 382.461. The purity is usually 95%.
BenchChem offers high-quality N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Affinity Studies

  • Synthesis and PET Ligand Development : Analogous compounds to N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide, with variations in methoxy and fluorine substitutions, have been synthesized. These analogs, based on a pyrazole core template, show promise as tracers for medical imaging, particularly in developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors due to their comparable affinities to the reference antagonist SR141716 (Tobiishi et al., 2007).

  • Molecular Interaction Studies : Studies on the molecular interaction of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into conformational analysis and pharmacophore models. These models are significant in understanding the binding and antagonistic activity of similar compounds at cannabinoid receptors (Shim et al., 2002).

Radiolabeling and Imaging

  • PET Imaging Ligands Synthesis : Compounds such as JHU75528 and JHU75575, structurally related to the query compound, have been synthesized and show potential as PET radioligands for imaging CB1 receptors. These ligands display a combination of higher binding affinity and lower lipophilicity, making them suitable for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).

  • Structure-Activity Relationships and SPECT Ligand Development : Investigating the structure-activity relationships of pyrazole derivatives similar to the compound helps characterize cannabinoid receptor binding sites. Some of these derivatives, particularly those with iodinated nature, have potential as gamma-enriching SPECT (single photon emission computed tomography) ligands for in vivo brain CB1 receptor binding characterization (Lan et al., 1999).

Chemical Synthesis Techniques

  • Microwave-Assisted Amidation : Research on microwave-assisted amidation of related compounds demonstrates advancements in synthetic methodologies. This approach yields carboxamides efficiently, which is pivotal in the synthesis of compounds like N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide (Milosevic et al., 2015).

  • Condensation Reactions in Synthesis : The synthesis of compounds through condensation reactions, such as those involving dialkoxyethyl pyrazole carboxamides, plays a crucial role in the production of structurally related compounds. These synthetic routes provide a basis for creating a variety of derivatives with potential applications in medical imaging and receptor studies (Bol’but et al., 2014).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O5/c1-5-26-15(27-6-2)10-19-16(23)13-8-7-9-22(11-13)18(24)14-12-21(3)20-17(14)25-4/h12-13,15H,5-11H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSWEUZTQWSHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CCCN(C1)C(=O)C2=CN(N=C2OC)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.